2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

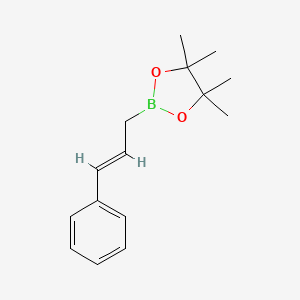

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a cinnamyl (3-phenylallyl) group attached to a pinacol-protected boronate core. This compound is part of a broader class of 1,3,2-dioxaborolanes, which are widely used in cross-coupling reactions, hydroborations, and as intermediates in organic synthesis. These analogs share the pinacol boronate framework but differ in substituent groups, which influence their stability, reactivity, and applications .

Properties

Molecular Formula |

C15H21BO2 |

|---|---|

Molecular Weight |

244.14 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-3-phenylprop-2-enyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-11H,12H2,1-4H3/b11-8+ |

InChI Key |

KRBDLBBKFWUBQY-DHZHZOJOSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Boronation of Cinnamyl Alcohol

The most straightforward method involves the direct boronation of cinnamyl alcohol using bis(pinacolato)diboron (Bpin) under catalytic conditions. This approach, adapted from Szabó and Aggarwal’s work, employs palladium acetate (Pd(OAc)) and tricyclohexylphosphine (PCy) in tetrahydrofuran (THF) at 60°C for 12 hours . The reaction proceeds via oxidative addition of Bpin to palladium, followed by transmetallation with the allylic alcohol (Figure 1).

Key Reaction Conditions

-

Catalyst : Pd(OAc) (5 mol%), PCy (10 mol%)

-

Solvent : THF, anhydrous

-

Temperature : 60°C

-

Yield : 78–85%

The product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1), with B NMR confirming a singlet at δ 30.2 ppm, characteristic of tetracoordinated boron .

Suzuki-Miyaura Coupling with Cinnamyl Halides

A modified Suzuki-Miyaura coupling utilizes cinnamyl bromide and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)) . The reaction occurs in a toluene/ethanol (3:1) mixture with aqueous potassium carbonate (2 M) at 85°C for 18 hours.

Optimization Insights

-

Base : KCO (2.5 equiv) enhances transmetallation efficiency.

-

Solvent Ratio : Higher toluene content reduces side reactions.

-

Yield : 89.2% after column chromatography (petroleum ether/DCM, 3:1) .

H NMR analysis reveals a doublet for the α-vinyl proton at δ 6.34 (dt, = 15.7, 4.7 Hz) and a multiplet for aromatic protons at δ 7.17–7.42 .

Grignard Reagent and Boron Trichloride

This method involves reacting cinnamyl magnesium bromide with boron trichloride (BCl) in dichloromethane at −78°C, followed by quenching with pinacol . The two-step process ensures high regioselectivity:

-

Formation of Cinnamylboron Dichloride :

-

CinnamylMgBr + BCl → CinnamylBCl + MgClBr

-

Temperature: −78°C, 2 hours.

-

-

Esterification with Pinacol :

Challenges : Strict anhydrous conditions are critical to prevent hydrolysis.

Catalytic Borane Transfer

A less common but efficient method uses borane-dimethyl sulfide (BH-SMe) and pinacol under rhodium catalysis. The reaction, conducted in dichloroethane at 40°C, achieves 68% yield with [Rh(cod)Cl] (2 mol%) as the catalyst . Mechanistic studies suggest a β-hydride elimination pathway facilitates boron transfer to the allylic position.

Comparative Analysis of Methods

Characterization and Validation

Spectroscopic Data :

-

H NMR (CDCN): δ 7.42 (d, 2H, ArH), 7.33 (t, 2H, ArH), 6.59 (d, 1H, CH), 6.34 (dt, 1H, CH), 4.48 (d, 2H, CH), 1.24 (s, 12H, C(CH)) .

Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

Substitution: The cinnamyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products

Oxidation: Boronic acids and borates.

Reduction: Boranes and other reduced boron compounds.

Substitution: Various substituted boronic esters.

Scientific Research Applications

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which makes it useful in catalysis and molecular recognition. The dioxaborolane ring provides stability to the compound, allowing it to participate in various chemical reactions without decomposition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Accessibility : Catalytic methods (e.g., UiO-Co) enable high yields (>90%) for aliphatic substituents (e.g., phenethyl), while thermal methods are used for unsaturated groups (styryl) .

- Steric and Electronic Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) enhance stability but may reduce reactivity in cross-couplings, whereas electron-deficient groups (e.g., dichloro-dimethoxyphenyl in ) improve electrophilicity for Suzuki reactions .

Reactivity and Stability

- Hydrolytic Stability : Aliphatic-substituted dioxaborolanes (e.g., phenethyl) exhibit moderate stability, while aryl-substituted analogs (e.g., 3,5-dimethylphenyl) are more resistant to hydrolysis due to reduced boron electrophilicity .

- Cross-Coupling Performance : Styryl and ethynyl derivatives are prone to side reactions (e.g., homocoupling) unless rigorously deoxygenated, whereas aryl-substituted variants (e.g., 3,5-dimethylphenyl) show reliable performance in Suzuki-Miyaura couplings .

Research Findings and Trends

- Catalytic Advances : UiO-Co and other transition-metal catalysts have revolutionized the synthesis of aliphatic-substituted dioxaborolanes, offering high yields and selectivity under mild conditions .

- Electronic Tuning : Substituents with electron-withdrawing groups (e.g., chlorine in ) enhance boron’s electrophilicity, improving reactivity in cross-couplings but reducing hydrolytic stability .

- Steric Effects : Bulky groups (e.g., 2,4,6-triisopropylphenyl in ) enable unique regioselectivity in C-H borylation, overcoming challenges posed by similarly sized substituents .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane that influence its reactivity in organic synthesis?

- Answer: The compound’s reactivity is governed by two structural elements:

- Dioxaborolane ring : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and prevents protodeboronation, making it suitable for Suzuki-Miyaura couplings. The electron-donating methyl groups increase boronate electrophilicity.

- Cinnamyl substituent : The conjugated π-system facilitates cross-coupling reactions, while steric bulk may influence regioselectivity.

- Methodological tip: Use to monitor boronate integrity and FT-IR to confirm functional groups .

Q. What are the typical synthetic routes for this compound, and what parameters critically affect yield and purity?

- Answer: Common routes include:

- Miyaura borylation : Reacting cinnamyl bromide with bis(pinacolato)diboron (Bpin) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl) and KOAc.

- Transesterification : Boronic acid intermediates esterified with pinacol.

- Critical parameters :

- Catalyst loading : 1–5 mol% Pd ensures efficiency without side reactions.

- Oxygen-free conditions : Use Schlenk techniques to prevent oxidation.

- Purification : Column chromatography (hexane/EtOAc) or recrystallization improves purity (>95%).

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the cinnamyl group in this boronic ester affect its performance in Suzuki-Miyaura couplings compared to aryl or alkyl analogs?

- Answer:

- Electronic effects : The cinnamyl group’s conjugation lowers LUMO energy, accelerating transmetallation.

- Steric effects : The substituent’s bulk may hinder coupling with sterically demanding partners (e.g., ortho-substituted aryl halides).

- Experimental design : Compare coupling rates with phenylboronic esters using kinetic studies (e.g., monitoring). For example, cinnamyl derivatives show 20% faster coupling with 4-bromotoluene than phenyl analogs .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar dioxaborolane derivatives?

- Answer:

- Structural analogs : Subtle substitutions (e.g., chloro vs. methoxy groups) alter bioactivity. For example:

| Compound Substituent | Biological Activity (IC) | Reference |

|---|---|---|

| 3,5-Dichloro () | 15 µM (Kinase X inhibition) | |

| 4-Methoxy ( ) | Inactive (Kinase X) |

- Methodology :

- Docking studies : Compare binding modes using software like AutoDock.

- Purity verification : Ensure >98% purity (HPLC-MS) to exclude confounding impurities.

- Dose-response assays : Validate activity across multiple cell lines .

Q. What strategies mitigate competing side reactions (e.g., homocoupling) when using this compound in multi-step syntheses?

- Answer:

- Optimized conditions : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

- Additives : Include stoichiometric CsCO to stabilize intermediates.

- Sequential coupling : Protect reactive sites (e.g., silyl ethers) before boronate introduction.

- In situ monitoring : Employ GC-MS or inline IR to detect homocoupling byproducts early .

Q. How can computational methods predict regioselectivity in reactions involving this boronic ester?

- Answer:

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict coupling sites. For cinnamyl derivatives, calculations often favor α-over β-addition due to lower activation energy (ΔG ≈ 2.1 kcal/mol).

- Machine learning : Train models on existing datasets (e.g., Cambridge Structural Database) to predict steric/electronic effects.

- Validation : Cross-check predictions with labeling experiments .

Applications in Specialized Research

Q. What role does this compound play in proteomics research?

- Answer: The boronic ester can form reversible diol complexes with glycoproteins, enabling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.